2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound belonging to the quinazoline family. This compound features a tetrahydroquinazolin structure, which is characterized by a fused bicyclic system containing both nitrogen and carbon atoms. The specific configuration of this compound includes three methyl groups positioned at the 2, 2, and 5 positions of the tetrahydroquinazolin ring.
This compound is classified as a tetrahydroquinazoline derivative, which is significant in medicinal chemistry due to its diverse pharmacological properties. Quinazolines and their derivatives are known for their roles in various biological activities, including anti-cancer and anti-inflammatory effects.
Several synthetic routes have been explored for the preparation of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one. A common method involves the cyclization of appropriate aromatic amines with ketones under acidic or basic conditions.
Technical Details:
The molecular formula for 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is . The structure features:
The chemical reactivity of 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one can include:
Technical Details:
The compound can undergo further functionalization through reactions with halogens or other electrophiles to introduce new functional groups that may enhance its pharmacological properties .
The mechanism of action for compounds like 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one often involves interaction with biological targets such as enzymes or receptors.
Data:
Research indicates that derivatives of tetrahydroquinazolines may exhibit:
Relevant Data:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra provide insights into the functional groups present and confirm the structure .
Due to its structural characteristics and biological activity:
Research continues into optimizing its synthesis and exploring its full pharmacological potential across various fields of medicinal chemistry .
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with a documented therapeutic history spanning over six decades. Early natural products containing the quinazoline core, such as febrifugine isolated from Dichroa febrifuga, demonstrated potent antimalarial activity, stimulating synthetic exploration of this heterocyclic system [8]. The subsequent development of clinically approved drugs like the EGFR inhibitor erlotinib (anticancer) and the vasodilator prazosin (antihypertensive) cemented the quinazoline nucleus as a versatile pharmacophore for diverse therapeutic targets. The partial saturation of this scaffold to yield tetrahydroquinazolinones represents a strategic evolution aimed at optimizing drug-like properties while retaining biological relevance [3]. These partially saturated analogs offer distinct advantages, including enhanced solubility and reduced planarity, which can improve pharmacokinetic profiles compared to fully aromatic quinazolines. The structural flexibility of the tetrahydroquinazolinone core allows for extensive derivatization at multiple positions, enabling fine-tuning of target affinity and selectivity across biological contexts ranging from enzyme inhibition to receptor modulation [6] [8].
Table 1: Key Identifiers of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Identifier Type | Value |
---|---|
Systematic Name | 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one |
Molecular Formula | C₁₁H₁₄N₂O |
SMILES | CC1=C2C(=CC=C1)NC(NC2=O)(C)C |
InChIKey | VZOLAWDQFFKHKL-UHFFFAOYSA-N |
PubChem CID | 28819455 |
The compound 2,2,5-trimethyl-1,2,3,4-tetrahydroquinazolin-4-one (C₁₁H₁₄N₂O) possesses distinctive structural features that govern its physicochemical behavior and potential bioactivity. The molecule features a partially saturated bicyclic system comprising a benzene ring fused to a six-membered dihydropyrimidinone ring containing nitrogen atoms at positions 1 and 3. Critical substituents include two methyl groups at the C2 position (creating a tertiary amine) and an additional methyl group at C5 of the aromatic ring [2]. The C4 carbonyl group introduces a hydrogen-bond acceptor site, while the N3-H moiety serves as a potential hydrogen-bond donor. These polar functionalities, combined with the hydrophobic methyl groups and aromatic system, create an amphiphilic character conducive to biomolecular interactions.
The methyl substituents significantly influence electronic distribution and steric accessibility. The geminal dimethyl group at C2 imposes conformational constraints on the piperazine-like ring, potentially enhancing metabolic stability by shielding the adjacent nitrogen atom from oxidative metabolism. The C5 methyl group on the aromatic ring may modulate electron density and influence π-stacking interactions. Mass spectrometry studies predict collision cross-section values ranging from 136.7 Ų for the [M+H-H₂O]+ ion to 179.9 Ų for the [M+CH₃COO]- adduct, indicating moderate molecular flexibility in various ionization states [2]. These properties position the molecule within favorable physicochemical space for central nervous system penetration or peripheral target engagement, depending on specific biological contexts.
Table 2: Predicted Physicochemical Properties of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Property | Value |
---|---|
Molecular Weight | 190.25 g/mol |
Predicted LogP | ~2.1 (Est.) |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 0 |
Topological Polar Surface Area | 41.6 Ų |
[M+H]+ CCS (N₂) | 142.8 Ų |
Despite the therapeutic promise of tetrahydroquinazolinones, significant research gaps persist specifically regarding the 2,2,5-trimethyl-substituted derivative. Synthetic methodology remains underdeveloped, with current approaches lacking regioselectivity for the C5 methyl group and facing challenges in controlling stereochemistry when chiral centers are present. The published synthesis via PubChem provides minimal experimental detail, highlighting the need for optimized, scalable routes that avoid hazardous reagents [2]. Biological characterization represents a critical knowledge gap, as no experimental data on pharmacological activity, mechanism of action, or target binding for this specific analog exists in the literature. This contrasts sharply with structurally related compounds like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), an established rubber antioxidant whose biological profile has been more extensively documented [9].
The structure-activity relationship (SAR) landscape surrounding the 2,2,5-trimethyl substitution pattern remains virtually unexplored. Fundamental questions regarding the contribution of the C5 methyl group to target affinity versus the C2 gem-dimethyl groups remain unanswered. Similarly, computational studies predicting binding poses against relevant biological targets are absent, creating an opportunity for in silico target fishing approaches. The isomer differentiation gap is particularly notable, as the biological implications of the C5 methyl position relative to C6, C7, or C8 methyl substitution remain unknown. Addressing these gaps requires a multidisciplinary approach integrating advanced synthetic chemistry, computational modeling, and comprehensive biological screening to unlock the therapeutic potential of this underexplored scaffold [3] [7] [10].
Table 3: Key Research Gaps and Proposed Investigative Approaches for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Research Gap | Current Status | Recommended Approach |
---|---|---|
Biological Activity Profile | No published data | Phenotypic screening; target-based assays |
Synthetic Methodology | Limited, non-optimized routes | Catalytic reductive amination; flow chemistry |
Structure-Activity Relationships | Undefined role of C5 methyl | Positional scanning; methyl-to-H analogs |
Isomer Differentiation | Unknown impact of methyl position | Comparative studies with C6/C7/C8 isomers |
Target Identification | No mechanism proposed | Affinity chromatography; chemoproteomics |
ADMET Prediction | Insufficient computational models | QSAR; machine learning with analogous compounds |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8